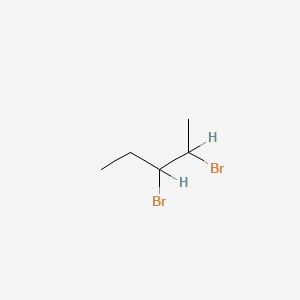

2,3-Dibromopentane

CAS No.: 5398-25-4

Cat. No.: VC3906617

Molecular Formula: C5H10Br2

Molecular Weight: 229.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5398-25-4 |

|---|---|

| Molecular Formula | C5H10Br2 |

| Molecular Weight | 229.94 g/mol |

| IUPAC Name | 2,3-dibromopentane |

| Standard InChI | InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3 |

| Standard InChI Key | LWBRXRHBXMVUEX-UHFFFAOYSA-N |

| SMILES | CCC(C(C)Br)Br |

| Canonical SMILES | CCC(C(C)Br)Br |

Introduction

Structural and Molecular Properties

Molecular Identity and Configuration

2,3-Dibromopentane is systematically named according to IUPAC guidelines as 2,3-dibromopentane, reflecting the positions of bromine substituents on the second and third carbons of a five-carbon chain . The compound’s canonical SMILES representation () and InChIKey () provide unambiguous identifiers for its structure .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 229.94 g/mol | |

| CAS Registry Number | 5398-25-4 | |

| XLogP3-AA | 3.1 | |

| Hydrogen Bond Donors | 0 |

The compound’s stereochemistry is notable, with the erythro isomer (meso form) and D,L diastereomers exhibiting distinct reactivity patterns. For instance, reductive dehalogenation of the meso isomer yields trans-alkenes, whereas the D,L form predominantly produces cis-alkenes .

Chemical Reactivity and Reaction Mechanisms

Dehalogenation Reactions

A prominent reaction pathway involves reductive elimination using zinc (), which removes both bromine atoms to form pentane:

This two-electron transfer mechanism proceeds via sequential cleavage of carbon-bromine bonds, underscoring the compound’s utility in generating alkanes .

Substitution and Elimination Pathways

In the presence of strong bases (e.g., ), 2,3-dibromopentane undergoes double elimination to form pent-2-yne, a reaction critical for alkyne synthesis . Nucleophilic substitution reactions with hydroxide () or alkoxide () ions yield substituted pentanes, though stereochemical outcomes depend on the starting isomer .

Applications in Organic Synthesis

Intermediate for Alkene and Alkyne Production

The compound’s vicinal dibromide structure makes it a precursor to alkenes (via dehydrohalogenation) and alkynes (through double elimination). For example, treatment with zinc in ethanol produces pentane, while harsher conditions with sodium amide yield pent-2-yne .

Mechanistic Studies in Stereochemistry

Studies comparing erythro and D,L isomers have elucidated stereospecific reaction outcomes. For instance, meso-2,3-dibromopentane predominantly forms trans-2-pentene upon dehalogenation, whereas the D,L isomer favors cis-2-pentene . These findings are pivotal for designing stereoselective syntheses.

Comparative Analysis with Analogous Compounds

Table 2: Comparison of Vicinal Dihaloalkanes

| Compound | Molecular Formula | Boiling Point (°C) | Key Reactivity Differences |

|---|---|---|---|

| 2,3-Dibromopentane | Not reported | Higher electrophilicity due to Br | |

| 2,3-Dibromobutane | 161 | Shorter chain alters elimination kinetics | |

| 2,3-Dichloropentane | Not reported | Less reactive in SN2 due to smaller Cl |

Bromine’s larger atomic size and polarizability enhance 2,3-dibromopentane’s susceptibility to nucleophilic attack compared to chloro analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume